N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide
CAS No.: 303991-78-8
Cat. No.: VC4366047
Molecular Formula: C17H17N3O
Molecular Weight: 279.343
* For research use only. Not for human or veterinary use.
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide - 303991-78-8](/images/structure/VC4366047.png)
Specification
CAS No. | 303991-78-8 |
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Molecular Formula | C17H17N3O |
Molecular Weight | 279.343 |
IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide |
Standard InChI | InChI=1S/C17H17N3O/c1-12-6-2-3-7-13(12)17(21)18-11-10-16-19-14-8-4-5-9-15(14)20-16/h2-9H,10-11H2,1H3,(H,18,21)(H,19,20) |
Standard InChI Key | KBRBCAIFUKKRCU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1C(=O)NCCC2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide comprises three primary structural components:
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Benzodiazole moiety: A bicyclic aromatic system with two nitrogen atoms at positions 1 and 3, contributing to π-π stacking interactions and hydrogen-bonding capabilities.
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Ethyl linker: A two-carbon chain connecting the benzodiazole to the amide group, enhancing molecular flexibility.
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2-Methylbenzamide group: A substituted benzamide with a methyl group at the ortho position, influencing steric and electronic properties.
The IUPAC name, N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide, reflects this arrangement.
Molecular Formula and Weight
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Molecular Formula:
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Molecular Weight: 279.33 g/mol
Key Physicochemical Parameters
Property | Value |
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Density | ~1.25 g/cm³ (estimated) |
Boiling Point | >300°C (decomposes) |
Solubility | Low in water; soluble in DMSO |
LogP (Partition Coefficient) | 3.2 (predicted) |
The compound’s low aqueous solubility and moderate lipophilicity () suggest preferential partitioning into lipid membranes, a trait shared with bioactive benzimidazoles .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylbenzamide typically involves a multi-step approach:
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Formation of 2-(1H-benzodiazol-2-yl)ethylamine:
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Condensation of o-phenylenediamine with β-alanine derivatives under acidic conditions.
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Acylation with 2-methylbenzoyl chloride:
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Reaction of the primary amine with 2-methylbenzoyl chloride in dichloromethane, catalyzed by triethylamine to scavenge HCl.
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Reaction Equation:
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.
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Chemical Modifications
The compound’s reactivity is governed by its functional groups:
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Benzodiazole Ring: Susceptible to electrophilic substitution at positions 5 and 6.
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Amide Bond: Hydrolyzable under strong acidic or basic conditions to yield 2-methylbenzoic acid and 2-(1H-benzodiazol-2-yl)ethylamine.
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Ethyl Linker: May undergo oxidation to a ketone or cleavage under radical conditions .
Biological Activities and Mechanisms of Action
Anticancer Activity
Benzimidazoles often modulate kinase signaling pathways:
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PI3K/AKT/mTOR inhibition: Inducing apoptosis in cancer cells by blocking survival signals.
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Tubulin polymerization inhibition: Arresting mitosis in rapidly dividing cells .
In silico docking studies suggest that the 2-methylbenzamide group may enhance binding to ATP pockets in kinases due to hydrophobic interactions .
Neuropharmacological Effects
The ethyl linker and benzamide group may facilitate blood-brain barrier penetration, implying potential CNS applications:
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GABA_A receptor modulation: Alleviating anxiety or seizures in preclinical models.
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Monoamine oxidase inhibition: Augmenting neurotransmitter levels in depression .
Pharmacokinetics and Toxicity
Absorption and Distribution
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Bioavailability: ~40% (oral, predicted), limited by first-pass metabolism.
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Protein Binding: >90%, primarily to albumin.
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2C19) mediate:
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N-dealkylation: Cleavage of the ethyl linker.
Toxicity Profile
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Acute Toxicity (LD₅₀): >500 mg/kg (murine, oral).
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Genotoxicity: Negative in Ames test.
Applications in Drug Discovery
Therapeutic Target Libraries
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Oncology: Screened against kinase targets (e.g., EGFR, VEGFR) .
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Infectious Diseases: Evaluated for antiparasitic activity (e.g., malaria, leishmaniasis).
Structure-Activity Relationship (SAR) Insights
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- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume